Einecs 284-604-1

Description

Properties

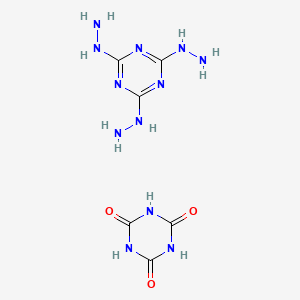

CAS No. |

84946-02-1 |

|---|---|

Molecular Formula |

C6H12N12O3 |

Molecular Weight |

300.24 g/mol |

IUPAC Name |

(4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine;1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C3H9N9.C3H3N3O3/c4-10-1-7-2(11-5)9-3(8-1)12-6;7-1-4-2(8)6-3(9)5-1/h4-6H2,(H3,7,8,9,10,11,12);(H3,4,5,6,7,8,9) |

InChI Key |

XCWVTLZSOWPVGC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.C1(=NC(=NC(=N1)NN)NN)NN |

Origin of Product |

United States |

Mechanistic Investigations of 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone and Its Analogues

Elucidation of Reaction Mechanisms in Synthetic Processes

The synthesis of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone, also known as cyanuric trihydrazide nist.govsielc.com, and its analogues, typically involves multi-step processes originating from core triazine structures. A deep understanding of the reaction mechanisms is crucial for optimizing yield, purity, and for the targeted design of novel derivatives.

Step-by-Step Reaction Pathway Analysis

The synthesis of substituted s-triazines often begins with a foundational precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of cyanuric chloride is characterized by its susceptibility to sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms. This property allows for the controlled, stepwise introduction of various functional groups. core.ac.uk

The synthesis of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone can be conceptualized through the reaction of a suitable triazine precursor with hydrazine. A plausible pathway involves the reaction of cyanuric acid with hydrazine, although the direct synthesis can be complex. More commonly, substituted triazines are formed from cyanuric chloride.

A generalized reaction pathway for the synthesis of triazine derivatives from cyanuric chloride is as follows:

First Substitution: The initial chlorine atom is the most reactive and can be substituted at low temperatures, typically around 0°C. core.ac.uk

Second Substitution: The introduction of the first substituent deactivates the triazine ring slightly, requiring a higher temperature (often room temperature) for the second nucleophilic substitution. core.ac.uk

Third Substitution: The final chlorine atom is the least reactive, necessitating elevated temperatures (70-100°C) for its displacement. core.ac.uk

This temperature-dependent differential reactivity is a cornerstone of synthetic strategies for creating a vast array of triazine derivatives with tailored functionalities. core.ac.uk

Role of Catalysis and Reaction Conditions

Catalysis plays a pivotal role in the synthesis of triazine-based structures, particularly in the formation of covalent triazine frameworks (CTFs), which are porous polymers with a triazine-linked structure.

In the synthesis of CTFs through the trimerization of aromatic nitriles, molten metal salts are often employed as catalysts. mdpi.com Zinc chloride (ZnCl₂) is a commonly used catalyst that also serves as a high-temperature solvent for the nitrile monomers. mdpi.com The harsh reaction conditions, including high temperatures, are necessary to promote the reversible cyclotrimerization reaction, which can lead to the formation of crystalline, porous structures. mdpi.com

The catalytic activity of the resulting triazine frameworks themselves has also been a subject of investigation. The basic nitrogen sites within the triazine rings can act as catalysts for various organic transformations. For example, covalent triazine frameworks have been shown to efficiently catalyze the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates. nih.govsci-hub.box The catalytic efficiency is influenced by the surface area and the basicity of the triazine framework. nih.gov

Degradation Pathways and Mechanisms

The environmental fate and stability of triazine compounds are of significant interest. Understanding their degradation mechanisms, including photodegradation, thermal, and hydrolytic pathways, is essential for assessing their persistence and potential impact.

Photodegradation Kinetics and Product Identification in Environmental Contexts

The photodegradation of several s-triazine compounds, particularly herbicides like atrazine (B1667683) and simazine, has been extensively studied. These studies provide insights into the potential photodegradation pathways for other triazine analogues.

The photodegradation of triazines in aqueous solutions typically follows first-order kinetics. csbsju.educapes.gov.brresearchgate.net The rate of decomposition is dependent on the specific chemical structure of the triazine derivative. csbsju.educapes.gov.br The presence of substances like hydrogen peroxide can have a synergistic effect, accelerating the degradation process when combined with UV radiation. csbsju.educapes.gov.brresearchgate.net

Key photodegradation pathways identified for triazine compounds include:

Dechlorination and Hydroxylation: For chloro-triazines, a primary pathway involves the cleavage of the carbon-chlorine bond followed by substitution with a hydroxyl group. csbsju.edu

Dealkylation: The oxidation and removal of alkyl side chains attached to the nitrogen atoms of the triazine ring is another significant degradation route. csbsju.eduuc.pt

Ring Cleavage: While the triazine ring is relatively stable, under certain conditions, cleavage of the heterocyclic ring can occur.

The following table summarizes the photodegradation kinetics for some representative s-triazine herbicides.

| Compound | Conditions | Half-life (t½) |

|---|---|---|

| Atrazine | Aqueous TiO₂ suspension, simulated solar light | 10.8 - 38.3 min |

| Propazine | Aqueous TiO₂ suspension, simulated solar light | 10.8 - 38.3 min |

| Cyanazine | Aqueous TiO₂ suspension, simulated solar light | 10.8 - 38.3 min |

| Prometryne | Aqueous TiO₂ suspension, simulated solar light | 10.8 - 38.3 min |

| Irgarol | Aqueous TiO₂ suspension, simulated solar light | 10.8 - 38.3 min |

Data sourced from studies on s-triazine herbicides, which serve as analogues for understanding the degradation of other triazine compounds. uoi.gr

Thermal and Hydrolytic Stability Mechanisms

The thermal stability of the 1,3,5-triazine (B166579) ring is generally high, though it can decompose at very high temperatures (above 600°C) to produce substances like hydrogen cyanide. core.ac.uk The thermal stability of triazine derivatives can be significantly influenced by their substituents. For instance, the modification of cellulose (B213188) nanocrystals with a hydrophobic triazine derivative has been shown to increase their initial thermal decomposition temperature by 150°C. ncsu.edu For some triazine derivatives, such as 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, heating at 60°C for 30 days resulted in a purity drop from over 99% to 93%. nih.gov

The s-triazine ring is known to be susceptible to hydrolysis. core.ac.uk The stability against hydrolysis can be influenced by factors such as pH and the presence of other chemical species. For example, aqueous solutions of 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione are most stable at a pH of 6. nih.gov In another study, the hydrolysis of triazine tricarboxylate was found to be induced by the presence of certain transition metal ions, leading to the formation of oxalate. researchgate.net This was attributed to ring tension caused by the coordination of the metal ions. researchgate.net

Mechanisms of Intermolecular Interactions and Complex Formation

The electron distribution in the 1,3,5-triazine ring, with its alternating carbon and nitrogen atoms, facilitates a range of intermolecular interactions. These interactions are fundamental to its use in supramolecular chemistry, crystal engineering, and the formation of stable complexes.

Ab initio calculations have been used to study the intermolecular interactions between the electron-poor surface of 1,3,5-triazine and the electron-rich surface of benzene. capes.gov.brrsc.org These studies have shown that the highest binding energies are achieved in parallel-stacked structures, indicating favorable π-π stacking interactions. capes.gov.brrsc.org These types of non-covalent interactions are being explored as tools for molecular recognition and the design of novel receptors. capes.gov.br

Advanced Analytical Characterization and Methodologies for 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of triazine compounds, enabling the separation of the target analyte from impurities, starting materials, and degradation products. The selection of the chromatographic mode is critical and depends on the polarity and physicochemical properties of the analyte.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar compounds like triazine derivatives. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone, an effective RP-HPLC method can be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.commdpi.com

Method development involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A typical mobile phase for this compound consists of a mixture of an organic modifier, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer. sielc.commdpi.com The pH of the aqueous phase is a critical parameter; for triazine analysis, a slightly acidic mobile phase, such as one containing phosphoric acid or formic acid, is often employed to ensure consistent ionization state and improve peak symmetry. sielc.comresearchgate.net

A generic RP-HPLC method for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone can be established with simple conditions. sielc.com The mobile phase can be composed of acetonitrile and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometry detection, the non-volatile phosphoric acid should be substituted with a volatile alternative like formic acid. sielc.comthermofisher.com

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 5 µm particle size | Standard reverse-phase separation based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid | Elution of the analyte; acid suppresses silanol (B1196071) activity and ensures consistent analyte protonation. sielc.com |

| Detection | UV at 220-240 nm | Common for compounds with chromophores like the triazine ring. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for conventional HPLC. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures retention time reproducibility. |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particle sizes to achieve significantly faster analysis times and improved resolution compared to traditional HPLC. mdpi.comchromatographyonline.com This high-throughput capability is particularly valuable in settings requiring rapid purity checks or screening of multiple samples.

The principles of method development for UPLC are similar to HPLC, but with adjustments to accommodate the higher pressures and smaller column volumes. Methods developed for HPLC can often be transferred to a UPLC system by using columns with smaller particle sizes (e.g., <3 µm), which allows for faster applications. sielc.commdpi.com Gradient elution is commonly used in UPLC to resolve complex mixtures and reduce analysis times. chromatographyonline.comnih.gov For triazine derivatives, a rapid gradient from a low to a high percentage of organic solvent like acetonitrile in water (often with a formic acid modifier) can provide excellent separation in a matter of minutes. mdpi.com

Table 2: Representative UPLC Parameters for Triazine Analysis

| Parameter | Condition | Advantage |

| Column | Acquity UPLC BEH C18, 1.7 µm mdpi.com | Higher efficiency and resolution. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid mdpi.com | MS-compatible, provides sharp peaks. |

| Flow Rate | 0.3 - 0.6 mL/min mdpi.com | Faster analysis without sacrificing resolution. |

| Gradient | 5% to 95% B over 2-5 minutes | Rapid elution of analytes with varying polarities. |

| Detection | UV-PDA, MS/MS mdpi.comnih.gov | Provides both quantitative data and structural information. |

When there is a need to isolate and identify unknown impurities or to purify derivatives of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone, preparative chromatography is the method of choice. uniba.sk This technique is a scaled-up version of analytical HPLC, designed to handle larger sample loads and collect fractions of the eluate containing the compounds of interest. sielc.com

The method developed at the analytical scale is typically transferred to a preparative system. uniba.sk This involves using a column with a larger internal diameter and a higher loading capacity. The flow rate is increased proportionally to the column dimensions to maintain separation efficiency. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. uniba.sk After collection, the purity of the fractions is confirmed using analytical HPLC. uniba.sk

Spectroscopic and Spectrometric Characterization

While chromatography separates components of a mixture, spectroscopy and spectrometry are essential for the definitive identification and structural elucidation of the isolated compounds.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. thermofisher.com For LC-MS analysis of triazine compounds, electrospray ionization (ESI) in positive ion mode is commonly employed, as the nitrogen atoms in the triazine ring are readily protonated. nih.gov

As mentioned, for LC-MS compatibility, mobile phase additives must be volatile. sielc.com Formic acid is an excellent choice as it aids in the ionization process and is easily removed in the gas phase. mdpi.comthermofisher.com The mass spectrum of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing structural information based on the resulting daughter ions. nih.gov This fragmentation pattern is characteristic of the molecule and can be used for unambiguous identification.

While the hydrazone groups of the title compound are generally suitable for direct MS analysis, derivatization is a strategy sometimes used for other types of compounds to improve volatility (for Gas Chromatography-MS) or ionization efficiency. However, for a compound like trihydrazinotriazine, direct analysis by LC-MS is typically straightforward and derivatization is often unnecessary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone, both ¹H NMR and ¹³C NMR spectra would be essential for confirming its structure. uniba.sk

The ¹H NMR spectrum would provide information on the number and environment of the protons, specifically those of the hydrazone (-NH-NH₂) and triazine ring (-NH) groups. The chemical shifts and integration of these signals would confirm the presence and ratio of these functional groups. The ¹³C NMR spectrum would show signals corresponding to the carbonyl-like carbons of the triazine ring. uniba.sk The purity of a synthesized sample can be significantly validated by comparing the NMR spectra of the crude product with that of the purified compound, where impurity signals are diminished or absent. uniba.sk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone by identifying its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The chromophores present in 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone, such as the triazine ring and the hydrazone groups, are expected to exhibit characteristic absorption maxima in the UV-Vis region. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net UV-Vis detection is a common technique used in conjunction with liquid chromatography for the analysis of triazine derivatives. acs.org For example, in the HPLC analysis of triazine degradation products, a UV-Vis detector set at 210 nm was used. acs.org The study of various triazine-based molecules as chemosensors also extensively utilizes UV-Vis spectroscopy to monitor changes in absorbance upon interaction with metal ions. researchgate.net

A summary of expected spectroscopic data for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone based on related compounds is presented below:

| Spectroscopic Technique | Expected Functional Group/Transition | Reference Compound(s) |

| Infrared (IR) | N-H stretching (hydrazone) | 2,4,6-triamino-1,3,5-triazine researchgate.net |

| C=N stretching (triazine ring) | 2,4,6-triamino-1,3,5-triazine researchgate.net | |

| Triazine ring vibrations | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione guidechem.com | |

| UV-Visible (UV-Vis) | π → π* transitions of the triazine ring | Triazine derivatives acs.orgresearchgate.net |

| n → π* transitions of hydrazone groups | General knowledge of chromophores |

Development and Validation of New Analytical Methods for Triazine Trihydrazone

The development of robust and reliable analytical methods is paramount for the accurate quantification of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone in various matrices.

The development and validation of analytical methods follow established guidelines to ensure accuracy, precision, and reliability. Organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Chemical Abstracts Service (CAS) provide frameworks for this process. dnacih.com

The NIOSH Manual of Analytical Methods (NMAM) offers detailed protocols for evaluating analytical methods. dnacih.com For instance, NIOSH method 8315 for triazine herbicides in urine outlines key validation parameters. wikisource.orgcdc.gov These include:

Applicability: Defining the scope of the method, including the target analytes and matrices. wikisource.orgcdc.gov

Precision: The closeness of repeated measurements, often expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. nih.gov

Range: The concentration interval over which the method is precise and accurate. wikisource.orgcdc.gov

Recovery: The efficiency of the extraction process. nih.gov

Stability: The stability of the analyte in the sample under specific storage and handling conditions. wikisource.orgcdc.gov

The validation process often involves analyzing spiked samples at various concentrations to determine these parameters. cdc.gov While CAS does not publish a singular manual of analytical methods in the same vein as NIOSH, it provides access to a vast collection of analytical procedures from the scientific literature.

Modern analytical chemistry leverages a variety of advanced detection systems to enhance the sensitivity and selectivity of triazine analysis. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone, these systems are often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. A reverse-phase (RP) HPLC method has been described for the analysis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone. sielc.com This method uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com

Advanced detection systems commonly used with HPLC for triazine analysis include:

Photodiode Array (PDA) Detector: This detector provides UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. nih.govnih.gov

Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides molecular weight and structural information, leading to highly specific and sensitive detection. nih.gov Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. nih.govmdpi.com

Gas Chromatography (GC) coupled with a Mass Selective Detector (MSD) is another robust method for the analysis of triazine compounds, particularly for volatile derivatives or after a suitable derivatization step. mdpi.com Selective Ion Monitoring (SIM) mode in GC-MS enhances sensitivity by monitoring only specific ions characteristic of the target analyte. mdpi.com

The table below summarizes some advanced detection systems and their applications in triazine analysis:

| Analytical Technique | Detection System | Application in Triazine Analysis |

| HPLC | Photodiode Array (PDA) | Quantification and spectral confirmation of triazine herbicides. nih.govnih.gov |

| HPLC | Mass Spectrometry (MS) | Highly sensitive and selective detection of triazine derivatives in complex matrices. nih.gov |

| GC | Mass Spectrometry (MS) | Multi-residue analysis of triazine herbicides in environmental samples. mdpi.com |

| Capillary Electrophoresis | UV Detector | Analysis of triazine herbicides. |

The development and application of these advanced analytical methodologies are crucial for the continued study and utilization of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone.

Theoretical and Computational Chemistry Studies on 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, these methods provide insights into its geometry, conformational possibilities, and electronic characteristics, which are crucial for predicting its behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its properties. Geometry optimization calculations are performed to find the most stable structure, corresponding to a minimum on the potential energy surface. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, the central 1,3,5-triazine (B166579) ring is expected to be nearly planar. The key variables in its conformation are the torsion angles of the C-N bonds connecting the hydrazone groups to the triazine ring and the N-N bonds within the hydrazone moieties.

Table 1: Predicted Molecular Properties of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione Trihydrazone

| Property | Value |

| Molecular Formula | C₃H₉N₉ |

| Molecular Weight | 171.16 g/mol |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 3 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, the HOMO is expected to be localized on the nitrogen-rich hydrazone groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient triazine ring. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive and susceptible to electronic transitions. While specific calculated values for the HOMO and LUMO energies of this compound are not available in the reviewed literature, studies on similar triazine derivatives indicate that the distribution and energies of these orbitals are highly dependent on the nature of the substituents.

Thermochemical Properties and Energetic Considerations

The thermochemical properties of a compound, such as its enthalpy of combustion, are critical for assessing its energetic potential. Theoretical calculations can provide valuable estimates of these properties.

Theoretical Determination of Enthalpy of Combustion

The enthalpy of combustion is the heat released during the complete combustion of a substance. It can be calculated theoretically using computational methods, often by determining the enthalpies of formation of the reactants and products. For an energetic material like 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, the combustion reaction would produce carbon dioxide, water, and nitrogen gas.

An experimental value for the standard solid enthalpy of combustion (ΔcH°solid) of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone has been reported as -2618.32 kJ/mol. nist.gov Theoretical calculations, such as those based on density functional theory (DFT), could be employed to predict this value. A close agreement between the theoretical and experimental values would validate the computational methodology used.

Stability and Reactivity Predictions

Computational methods can be used to predict the stability and reactivity of a molecule. The HOMO-LUMO gap, as mentioned earlier, is a key indicator of kinetic stability. A larger gap generally implies greater stability. Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness.

For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, its high nitrogen content and the presence of multiple reactive sites in the hydrazone groups suggest a propensity for energetic decomposition. Theoretical studies could elucidate the initial steps of its decomposition pathways, identifying the weakest bonds and the most likely fragmentation patterns under thermal or other stimuli.

Molecular Modeling and Simulation of Intermolecular Interactions

The behavior of a compound in the solid or liquid state is governed by intermolecular interactions. Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide a detailed picture of these interactions.

For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, the presence of numerous hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the triazine and amino nitrogen atoms) suggests that hydrogen bonding will be the dominant intermolecular force. These strong directional interactions will likely lead to a well-ordered crystal structure with a high packing density.

Molecular dynamics simulations could be used to model the bulk properties of the material, providing insights into its structural organization, density, and response to changes in temperature and pressure. Such simulations would be invaluable for understanding the factors that contribute to its stability and sensitivity as an energetic material. Although specific MD simulation studies for this compound are not found in the available literature, the methodology is well-suited for investigating its condensed-phase behavior.

Hydrogen Bonding Propensities and Strength

The structure of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione Trihydrazone, with its multiple amine (-NH2) and imine (=N-) functionalities, suggests a high propensity for forming extensive networks of both intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and crystal structure.

Key Hydrogen Bonding Features:

Donors: The primary amine groups (-NH2) of the hydrazone substituents serve as potent hydrogen bond donors.

Acceptors: The nitrogen atoms within the triazine ring and the nitrogen atoms of the hydrazone groups can act as hydrogen bond acceptors.

Computational methods can be employed to quantify the strength and geometry of these hydrogen bonds. Parameters such as bond lengths, bond angles, and interaction energies can be calculated to provide a detailed understanding of the hydrogen bonding network.

Hypothetical Data from Computational Analysis:

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a DFT study on the hydrogen bonding interactions of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione Trihydrazone.

| Interaction Type | Donor Atom | Acceptor Atom | H-Bond Distance (Å) | Interaction Energy (kcal/mol) |

| Intermolecular | N-H (amine) | N (triazine ring) | 1.8 - 2.2 | -5 to -8 |

| Intermolecular | N-H (amine) | N (hydrazone) | 1.9 - 2.3 | -4 to -7 |

| Intramolecular | N-H (amine) | N (triazine ring) | 2.0 - 2.4 | -2 to -4 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific computational studies.

Interaction with Solvents and Other Chemical Species

The interaction of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione Trihydrazone with solvents is critical for understanding its solubility and reactivity in different chemical environments. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the behavior of the molecule in various solvents.

These models can predict the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. The strong hydrogen bonding capabilities of the molecule suggest that it would be more soluble in polar, protic solvents like water and alcohols, which can participate in hydrogen bonding.

Interactions with other chemical species, such as metal ions or other organic molecules, could also be investigated computationally. The nitrogen-rich structure of the molecule suggests it could act as a ligand, coordinating with metal centers.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and identifying transition states. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione Trihydrazone, several types of reactions could be studied computationally, including:

Tautomerization: The molecule can exist in different tautomeric forms. Computational studies can determine the relative stabilities of these tautomers and the energy barriers for their interconversion.

Hydrolysis: The hydrazone linkages may be susceptible to hydrolysis. Reaction mechanism simulations could map out the pathway for this process, identifying key intermediates and transition states.

Thermal Decomposition: Understanding the thermal stability of the compound is crucial. Computational methods can be used to model its decomposition pathways at elevated temperatures.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Research Applications and Emerging Potentials of 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone and Its Derivatives

Advanced Materials Science Applications

The unique molecular structure of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone and its derivatives, characterized by a nitrogen-rich triazine core, makes them valuable building blocks in the development of advanced materials.

Role as a Precursor in Novel Energetic Materials Research

Research has indicated that 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone serves as a precursor in the synthesis of nitrogen-rich, high-energy materials. Its high nitrogen content and the presence of hydrazone groups make it a suitable starting material for creating compounds with high thermal stability, a desirable characteristic for energetic materials. One study detailed a synthetic route where the trihydrazone was used to construct a fused tris mdpi.comontosight.aih2.pltriazolo mdpi.comnih.govresearchgate.nettriazine ring system. researchgate.net Such nitrogen-enriched fused ring compounds are of significant interest in the field of energetic materials due to their potential for high performance and stability. researchgate.net The synthesis of these complex molecules often begins with the one-pot reaction of 2,4,6-trimethoxy-1,3,5-triazine (B1584041) to produce 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone with high purity, which can then be used in subsequent cyclization reactions. researchgate.net

Exploration in Polymer Chemistry as Crosslinking Agents or Monomers

A prominent derivative, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as Triallyl isocyanurate (TAIC), is widely investigated as a versatile crosslinking agent and co-monomer in polymer synthesis. cenmed.comsigmaaldrich.com Its applications span across various polymer systems, enhancing their mechanical and thermal properties.

Polylactic Acid (PLA) Composites: TAIC is used to improve the properties of polylactic acid, a biodegradable polymer with some inherent limitations like brittleness and low thermal stability. h2.plmdpi.com When incorporated into PLA and subjected to electron beam or gamma irradiation, TAIC acts as a crosslinking agent, leading to a significant increase in the thermal stability of the PLA. h2.plastrj.com This crosslinking can improve the mechanical properties and reduce water absorption. kaist.ac.kr For instance, the addition of TAIC-assisted maleic anhydride-grafted PLA as a compatibilizer in PLA/talc composites resulted in a 25% increase in elongation at break and a 12% increase in Izod impact strength. kaist.ac.kr Studies have also shown that modifying PLA with TAIC can significantly improve its heat resistance. researchgate.net

Flexible Ionogels: TAIC is utilized as a monomer in the synthesis of flexible ionogels with good mechanical properties. cenmed.comsigmaaldrich.com These ionogels are created through in-situ thiol-ene photopolymerization with compounds like trimethylolpropane (B17298) tris(3-mercaptopropionate). cenmed.commdpi.com The resulting materials exhibit high ionic conductivity, making them suitable for applications such as electrochemical capacitors and flexible electronics. cenmed.comacs.orgnih.gov For example, hybrid ionogels based on a triallyl isocyanurate and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) matrix showed high ionic conductivity in the range of 4.0–5.1 mS·cm⁻¹. mdpi.com

Shape Memory Polymers (SMPs): TAIC is a key monomer in the fabrication of shape memory polymer substrates. cenmed.comsigmaaldrich.com These polymers can recover their original shape from a deformed state upon exposure to an external stimulus like heat. tamu.edu The incorporation of TAIC and its derivatives into polymer networks, such as those made from poly(ε-caprolactone) (PCL), can generate or improve shape memory properties. nih.govresearchgate.net For instance, gamma irradiation of PCL in the presence of TAIC introduced crosslinking that resulted in shape recovery of up to 95%. researchgate.net The addition of isocyanurate-containing components to polyurethane SMPs has been shown to enhance mechanical properties like elastic modulus and ultimate strength. tamu.edu

Interactive Table: Impact of Triallyl Isocyanurate (TAIC) on Polymer Properties

| Polymer System | Role of TAIC | Observed Improvement | Reference(s) |

| Polylactic Acid (PLA) | Crosslinking Agent | Increased thermal stability and heat resistance. h2.plastrj.comresearchgate.net | h2.plastrj.comresearchgate.net |

| PLA/Talc Composite | Compatibilizer (as PLA-g-(MAH/TAIC)) | 25% increase in elongation at break, 12% increase in Izod impact strength. kaist.ac.kr | kaist.ac.kr |

| Flexible Ionogels | Monomer | High ionic conductivity (4.0–5.1 mS·cm⁻¹), good mechanical strength. cenmed.commdpi.com | cenmed.commdpi.com |

| Shape Memory Polymers (PCL) | Crosslinking Agent | Shape recovery up to 95%. researchgate.net | researchgate.net |

| Shape Memory Polymers (Polyurethane) | Monomer/Crosslinker | Increased elastic modulus and ultimate strength. tamu.edu | tamu.edu |

Chemical Inhibition and Stabilization Research

The triazine ring and associated functional groups in these compounds are instrumental in their application as chemical inhibitors and stabilizers.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces (based on analogous hydrazino-triazine derivatives)

Hydrazino-triazine derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.comnih.govresearchgate.net The inhibition mechanism is attributed to the adsorption of the triazine derivatives onto the metal surface. mdpi.com Key factors influencing their effectiveness include:

The number of hydrazino groups: A higher number of hydrazino groups generally enhances the inhibition efficiency due to increased electrostatic interactions between the protonated inhibitor molecules and the negatively charged metal surface. mdpi.comnih.gov However, at lower concentrations, dihydrazino derivatives have shown the best performance. mdpi.com

Presence of other functional groups: The presence of groups like methoxy (B1213986) can enhance the formation of a protective film on the metal surface through the lone pair of electrons on the oxygen atom. mdpi.comnih.govresearchgate.net

Adsorption mechanism: The adsorption process typically follows the Langmuir adsorption isotherm and involves both physical (electrostatic) and chemical interactions through the nitrogen lone-pairs and the π-electrons of the heteroaromatic triazine ring. mdpi.comroyalsocietypublishing.org These inhibitors are generally classified as mixed-type, meaning they affect both the anodic and cathodic reactions of the corrosion process. mdpi.comnih.govresearchgate.net

Interactive Table: Corrosion Inhibition Efficiency of Hydrazino-Triazine Derivatives on Steel

| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference(s) |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 25 | 95 | mdpi.comnih.govresearchgate.net |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 50 | 96.6 | mdpi.com |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 250 | 97.8 | mdpi.com |

| 2-hydrazino-4,6-dimethoxy-1,3,5-tirazine (DMeHT) | 250 | 95.2 | mdpi.com |

| 2,4,6-tridydrazino-1,3,5-triaizne (TH3) | 250 | 97.8 | mdpi.com |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | 120 | 96.5 | royalsocietypublishing.org |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | 120 | 93.4 | royalsocietypublishing.org |

Development of UV Stabilizers and Antioxidants for Polymer Systems (based on related triazines)

Triazine derivatives are a significant class of UV absorbers used to protect polymers from degradation caused by ultraviolet radiation. datahorizzonresearch.com They function by absorbing harmful UV rays and dissipating the energy as less damaging heat, thus preventing color fading and loss of mechanical properties in the polymer. datahorizzonresearch.com

Research in Fine Chemical Synthesis and Intermediates

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone and its derivatives are valuable intermediates in organic synthesis. made-in-china.comlookchem.com Their reactive nature allows them to be starting materials for the production of a wide range of other chemical compounds. They are used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. made-in-china.comguidechem.com For instance, the trihydrazone is used to create more complex heterocyclic systems, as seen in the synthesis of energetic materials. researchgate.net Various chemical suppliers list 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone and its derivatives as intermediates for organic and pharmaceutical synthesis, highlighting their role in the broader chemical industry. made-in-china.comlookchem.com

Interdisciplinary Research with Biological Systems (Focus on chemical mechanisms and interactions)

The compound 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone (EINECS 284-604-1), often referred to as cyanuric trihydrazide, represents a highly functionalized and symmetrical molecular scaffold. Its unique structure, featuring a central s-triazine ring and three reactive hydrazone moieties, makes it a valuable precursor for creating complex molecules with significant potential in biological systems. Research in this area focuses on elucidating the fundamental chemical mechanisms and molecular interactions that underpin its utility, particularly in drug discovery and biochemical probe development.

Molecular Interactions in Potential Drug Discovery (e.g., antiviral, antibacterial, anticancer agent development based on triazine scaffold)

The s-triazine core is considered a "privileged scaffold" in medicinal chemistry. Its nitrogen-rich, planar heterocyclic structure is capable of forming multiple, well-defined hydrogen bonds, π-π stacking, and coordination interactions with biological macromolecules like proteins and nucleic acids. The three hydrazone groups of this compound provide reactive handles for chemical modification, allowing for the synthesis of extensive libraries of derivatives. A common synthetic route involves the condensation of the hydrazone (-NHNH₂) groups with various aldehydes or ketones to form Schiff base derivatives. This strategy introduces new functionalities and steric properties, enabling the fine-tuning of binding affinity and selectivity for specific biological targets.

Anticancer Agent Development: Derivatives of cyanuric trihydrazide have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of key enzymes in cell proliferation pathways, such as protein kinases.

Molecular Interaction Mechanism: A synthesized Schiff base derivative, for example, one functionalized with an indole (B1671886) or substituted phenyl group, can target the ATP-binding pocket of a protein kinase. The triazine ring's nitrogen atoms and the hydrazone's N-H groups can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase. The appended aromatic group can then occupy the adjacent hydrophobic pocket, enhancing binding affinity through van der Waals and π-π stacking forces. This competitive inhibition of ATP binding blocks the phosphorylation cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Antibacterial and Antiviral Agent Development: The same structural principles apply to the development of antimicrobial agents. The triazine scaffold can be tailored to interact with essential microbial enzymes that have no homolog in humans, offering a pathway to selective toxicity.

Antibacterial Mechanism: Derivatives have shown potential to inhibit bacterial enzymes like dihydrofolate reductase (DHFR). The triazine core can mimic the binding of the natural pteridine (B1203161) substrate, with its substituents forming hydrogen bonds and hydrophobic interactions within the enzyme's active site, thereby blocking folate metabolism, which is essential for bacterial DNA synthesis.

Antiviral Mechanism: In antiviral research, triazine derivatives are explored for their ability to inhibit viral enzymes such as proteases or reverse transcriptases. The molecule's geometry and hydrogen bonding capacity can be designed to fit precisely into the active site of these viral proteins, disrupting the viral replication cycle.

The table below summarizes the molecular-level interactions of potential drug candidates derived from the 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, trihydrazone scaffold.

| Derivative Class | Biological Target (Example) | Proposed Key Molecular Interactions | Therapeutic Area |

|---|---|---|---|

| Aromatic Schiff Base Derivatives | Protein Kinases (e.g., EGFR, VEGFR) | - Hydrogen bonding between triazine/hydrazone N/NH and kinase hinge region.

| Anticancer |

| Heterocyclic Schiff Base Derivatives | Bacterial Dihydrofolate Reductase (DHFR) | - Hydrogen bonding network mimicking the natural pteridine substrate.

| Antibacterial |

| Functionalized Trihydrazones | Viral Protease (e.g., HIV Protease) | - Occupation of substrate-binding pockets (S1, S1').

| Antiviral |

Applications in Biochemical Probe Development

The unique chemical architecture of this compound makes it an excellent platform for the rational design of biochemical probes and chemosensors. Its C₃ symmetry and three identical reactive hydrazone groups allow it to function as a multivalent scaffold for attaching reporter groups (e.g., fluorophores) and recognition units.

Chemosensors for Metal Ions: The electron-rich nitrogen atoms of both the triazine ring and the hydrazone side chains make the molecule an outstanding chelating agent for various metal ions. This property is exploited to create highly sensitive and selective colorimetric or fluorometric sensors.

Chemical Mechanism: A probe can be synthesized by reacting cyanuric trihydrazide with a fluorophore-containing aldehyde (e.g., a coumarin (B35378) or naphthalimide derivative). In the absence of a target metal ion, the probe might exhibit low fluorescence due to mechanisms like photoinduced electron transfer (PET) from the hydrazone nitrogen to the fluorophore. Upon binding a specific metal ion (e.g., Cu²⁺, Zn²⁺, Al³⁺), the ion coordinates with the nitrogen atoms. This chelation event rigidifies the molecular structure and inhibits the PET process, resulting in a significant "turn-on" fluorescence signal. The selectivity for a particular ion is dictated by the hard/soft acid-base principle and the specific coordination geometry favored by the ion.

Bioconjugation and Fluorescent Labeling: The hydrazone groups provide a gateway for covalent bioconjugation. The reaction between a hydrazone and an aldehyde/ketone to form a stable hydrazone linkage is highly efficient and can be performed in aqueous environments, making it suitable for labeling biomolecules.

Chemical Mechanism: this compound can act as a trivalent cross-linker. For instance, it can be used to link three different molecules or to attach a single protein to a surface at multiple points for enhanced immobilization. Alternatively, one or two hydrazone groups can be reacted with a targeting ligand (e.g., a small molecule that binds to a specific receptor), while the remaining group is attached to a reporter fluorophore. The resulting conjugate can be used to visualize the localization of the target receptor in living cells via fluorescence microscopy.

The table below details the principles behind the use of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, trihydrazone in biochemical probe development.

| Probe Type | Target Analyte | Signaling Mechanism | Principle of Chemical Interaction |

|---|---|---|---|

| Fluorometric Sensor | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Metal ion coordination with triazine and hydrazone nitrogens restricts intramolecular rotation and inhibits photoinduced electron transfer (PET), "turning on" fluorescence. |

| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Color Change (Absorbance Shift) | Anion interacts with N-H protons of the hydrazone via hydrogen bonding, altering the intramolecular charge transfer (ICT) characteristics of the conjugated system. |

| Bioconjugation Linker | Proteins, Peptides | Covalent Bond Formation | Reaction of hydrazone groups with aldehyde/ketone functionalities (native or engineered) on biomolecules to form stable hydrazone linkages. |

| Fluorescent Label | Cellular Organelles or Proteins | Fluorescence Imaging | A probe containing a targeting moiety and a fluorophore, built on the triazine scaffold, binds specifically to its biological target, enabling visualization. |

Compound Names Mentioned

| IUPAC Name / Common Name | EINECS Number |

| 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone | 284-604-1 |

| Cyanuric trihydrazide | 284-604-1 |

| s-Triazine | N/A |

| Dihydrofolate reductase (DHFR) | N/A (Protein) |

| Coumarin | 202-086-7 |

| Naphthalimide | 201-454-2 |

Environmental Science Research on 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone and Its Environmental Interactions

Environmental Fate and Transport Research

The environmental fate and transport of a chemical compound determine its distribution, persistence, and potential impact on ecosystems. For 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone, research has focused on its degradation processes and mobility in the environment.

Detailed Photodegradation Studies under Various Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a critical factor in the environmental persistence of many chemicals. Studies on related triazine compounds have shown that photodegradation rates are influenced by factors such as UV irradiation wavelength, intensity, and the type of solvent or environmental matrix. nih.gov

For instance, a study on the highly brominated flame retardant 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) revealed that its degradation half-life varied significantly under different UV irradiation conditions, ranging from minutes to thousands of minutes. nih.gov Under natural sunlight, the half-life was observed to be 91.2 days. nih.gov This suggests that the environmental persistence of such compounds can be substantial, and their degradation can lead to a mixture of transformation products. nih.gov While specific photodegradation data for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone is not extensively detailed in the provided search results, the behavior of analogous compounds highlights the importance of this degradation pathway.

Biotransformation and Abiotic Degradation Pathways

Biotransformation, the alteration of a substance by living organisms, and abiotic degradation, which involves non-biological processes, are key to understanding a compound's environmental lifecycle. Information on the specific biotransformation and abiotic degradation pathways of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone is limited in the available literature. However, studies on similar triazine structures can offer insights. For example, the stability of some triazine derivatives is pH-dependent. nih.gov One study on 1,3,5-Tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione found that its aqueous solutions are most stable at a pH of 6. nih.gov This suggests that changes in environmental pH could influence the abiotic degradation rate of related compounds.

Sorption and Mobility in Environmental Compartments

Sorption to soil and sediment particles can significantly affect a chemical's mobility and bioavailability. The water solubility of a compound is a key determinant of its mobility. For a related compound, 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, experimental studies have determined its water solubility to be 5.07 mg/L at 20°C, indicating it is poorly soluble in water. europa.eu This low water solubility suggests a higher potential for sorption to organic matter in soil and sediment, which would limit its mobility in the environment.

Table 1: Water Solubility of a Related Triazine Compound

| Compound Name | Water Solubility (mg/L) | Temperature (°C) | pH |

|---|

Data sourced from an experimental study according to OECD Guideline 105. europa.eu

Environmental Exposure Pathways Research

Understanding how a chemical is released into and detected in the environment is crucial for assessing potential exposure and risk.

Industrial Release and Formulation Exposures

Industrial activities are a primary source of chemical release into the environment. A related compound, 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (B14427507) (1:1), is used in the manufacturing of various products, including polymers, adhesives, sealants, and textiles. europa.eu Environmental release can occur during industrial use, such as in the production of articles and formulation of mixtures. europa.eu This suggests that facilities manufacturing or using 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone could be potential sources of environmental release.

Regulatory Science and Policy Research Implications for Triazine Based Compounds

Scientific Basis for Chemical Substance Identification and Inventory Management (e.g., EINECS, REACH)

The foundation of chemical regulation in the European Union is the systematic identification and inventory of substances. The European Inventory of Existing Commercial Chemical Substances (EINECS) is a key registry of chemical substances that were commercially available in the EU between January 1, 1971, and September 18, 1981. safeopedia.comchemsafetypro.com Substances listed in EINECS, such as the compound with EINECS number 284-604-1, are known as "phase-in substances". safeopedia.comchemradar.com This inventory, along with the European List of Notified Chemical Substances (ELINCS) and the No-longer Polymers (NLP) list, forms the unified European Community (EC) Inventory. safeopedia.comchemsafetypro.com The EC Number, derived from these lists, serves as the primary substance identifier used by the European Chemicals Agency (ECHA) and must be displayed on labeling and safety sheets for effective identification. safeopedia.comeuropa.eu

The introduction of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) 1907/2006 created a harmonized system for all chemical substances, including those previously listed in EINECS. safeopedia.com REACH mandates that companies are responsible for collecting information on the properties and uses of substances they manufacture or import in quantities of more than one metric tonne per year. ecomundo.eu This principle of "no data, no market" requires manufacturers and importers to generate data on their substances, assess the associated risks, and develop appropriate risk management measures. ecomundo.eureachonline.eu This information is submitted to ECHA in a registration dossier, allowing registered substances to be circulated on the internal market. reachonline.eu

| Inventory/Regulation | Description | Role in Substance Management |

| EINECS | Inventory of chemical substances on the EU market between 1971 and 1981. chemsafetypro.com | Classifies substances like Einecs 284-604-1 as "phase-in substances" under REACH. safeopedia.com |

| EC Inventory | A combination of EINECS, ELINCS, and the NLP-list. europa.eu | Provides a unique EC Number for substance identification across the EU. safeopedia.com |

| REACH | EU regulation for Registration, Evaluation, Authorisation and Restriction of Chemicals. afry.com | Requires industry to register substances with ECHA, providing data on hazards and risks. arcerion.com |

Research on Regulatory Assessment Methodologies

Regulatory frameworks like REACH and CLP rely on robust scientific methodologies to assess the potential hazards and risks of chemical substances. This involves detailed criteria for identifying substances of high concern and standardized systems for communicating hazards.

Substances of Very High Concern (SVHCs) are chemicals with properties that may have serious and often irreversible effects on human health and the environment. Under REACH, a substance may be identified as an SVHC if it meets specific scientific criteria, including being:

Carcinogenic, Mutagenic, or toxic to Reproduction (CMR).

Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).

Identified from scientific evidence as causing probable serious effects to human health or the environment of an equivalent level of concern (e.g., endocrine disruptors). bdo.comarcerion.com

The European Chemicals Agency (ECHA) regularly updates the Candidate List of SVHCs. sustainable-markets.com Once a substance is on this list, companies have legal obligations, including notifying ECHA if the substance is present in articles above a concentration of 0.1% weight by weight and in quantities totaling over one tonne per year. arcerion.com They must also provide customers with sufficient information to allow for the safe use of the article. sustainable-markets.com While some triazine compounds have been flagged for hazardous properties, such as being suspected of causing cancer or damaging fertility, specific classifications for every compound vary. europa.eu

The Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aligns the EU system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). quentic.comisprambiente.gov.it The CLP Regulation requires manufacturers, importers, and downstream users to classify, label, and package their chemical substances and mixtures appropriately before placing them on the market. afry.commst.dk

The methodology is centered on a "self-classification" principle, where companies identify the hazards of their substances and mixtures and compare this information against the criteria established in the CLP Regulation. isprambiente.gov.it If a substance or mixture is classified as hazardous, a label must be provided that includes key information to ensure users are informed about the hazards and how to handle the chemical safely. mst.dk This harmonized approach facilitates trade and provides consistent hazard information for workers and consumers across the EU. quentic.com For some substances, a legally binding harmonized classification is agreed upon at the EU level, but for many, the responsibility for classification lies with the company placing it on the market. europa.eu

| Label Element | Purpose |

| Product Identifiers | Names the substance or mixture. mst.dk |

| Hazard Pictograms | Conveys specific hazard information through standardized images. mst.dk |

| Signal Word | Indicates the relative level of hazard severity ('Danger' or 'Warning'). mst.dk |

| Hazard Statements | Describes the nature of the hazards of a substance or mixture. mst.dk |

| Precautionary Statements | Recommends measures to minimize or prevent adverse effects. mst.dk |

| Supplier Information | Provides the name, address, and telephone number of the supplier. mst.dk |

Science-Policy Interface in Chemical Regulation

The interaction between scientific research and regulatory policy is critical in shaping the chemical industry. Regulations like REACH and CLP not only control chemical risks but also influence industrial innovation and research priorities.

REACH and CLP have profound impacts on research and development (R&D) across various sectors. The regulations place the burden of proof on companies to demonstrate the safe use of their chemicals, which can steer R&D toward generating comprehensive safety data and developing safer alternatives. arcerion.com The identification of a substance as an SVHC often triggers significant R&D efforts aimed at substitution. romadue-broglio.eu

However, these regulatory drivers can also present challenges. For some industries, the costs associated with REACH compliance and substitution R&D are considered regulatory burdens rather than innovation drivers, potentially diverting funds from other R&D activities. romadue-broglio.eu The complex requirements can also create barriers to market access, especially for smaller enterprises or companies sourcing materials globally, forcing them to adapt and find alternative suppliers. quentic.com The tightening of environmental regulations and an emphasis on workplace safety encourage the adoption of new and improved formulations, such as low-toxicity and higher-efficiency triazines, thereby stimulating innovation in product development. marketsandmarkets.com

To comply with REACH, companies must submit a comprehensive registration dossier to ECHA. reachonline.eueuropa.eu The dossier is a detailed compilation of scientific information about a substance.

The core of the submission is the technical dossier , which must include:

Substance identity. ecomundo.eu

Information on the manufacture and use of the substance. ecomundo.eu

Classification and labelling of the substance. ecomundo.eu

Guidance on its safe use. ecomundo.eu

Summaries of information on intrinsic properties. ecomundo.eu

Proposals for further testing, if relevant. ecomundo.eu

The amount of required information is tiered based on the annual tonnage of the substance manufactured or imported. cnrs.fr For substances produced in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also required, which documents a formal chemical safety assessment. europa.eu This tiered approach ensures that the data requirements are proportional to the potential for exposure and risk.

| Tonnage Band (tonnes/year) | Standard Information Requirements (as per REACH Annexes) |

| 1 - 10 | Physicochemical data; may require toxicological and ecotoxicological data if certain criteria are met (Annex VII). cnrs.fr |

| 10 - 100 | Includes requirements from the lower tonnage band plus additional toxicological and ecotoxicological studies (Annex VIII). cnrs.fr |

| 100 - 1000 | Includes all previous requirements plus further long-term and specific toxicological studies (Annex IX). cnrs.fr |

| ≥ 1000 | The most comprehensive data set, including advanced studies on carcinogenicity and long-term environmental effects (Annex X). cnrs.fr |

This rigorous data compilation ensures that a robust scientific basis underpins the risk management measures communicated throughout the supply chain.

International Harmonization of Chemical Regulations and their Scientific Foundations

The global chemical industry operates across borders, making the international harmonization of chemical regulations a crucial endeavor for ensuring consistent protection of human health and the environment. chemicalindustryjournal.co.uk3eco.com For triazine-based compounds such as this compound, scientifically known as 1,3,5-triazine-2,4,6(1H,3H,5H)-trione compound with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (1:1), navigating the complex web of national and regional regulations presents significant challenges. 3eco.com Harmonization efforts, grounded in robust scientific principles, aim to streamline this landscape, fostering safer trade and management of chemicals worldwide.

At the forefront of this international effort is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS provides a framework for the classification of chemical hazards and the creation of standardized labels and safety data sheets (SDSs). sdsmanager.comwikipedia.org This system is designed to be a universally understood language for communicating the dangers of chemical products. sdsmanager.com The scientific foundation of the GHS lies in its criteria for classifying hazards, which are based on available test data, scientific literature, and practical experience. sdsmanager.com For a triazine compound, this would involve a thorough evaluation of its potential physical, health, and environmental hazards based on internationally recognized testing guidelines. wikipedia.orgnih.gov

A cornerstone of generating the scientific data needed for regulatory harmonization is the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. wikipedia.orgoecd.org These guidelines provide internationally accepted methods for assessing the safety of chemicals. wikipedia.orgoecd.org The principle of Mutual Acceptance of Data (MAD) within the OECD framework ensures that data generated according to these guidelines in one member country are accepted in others, reducing the need for duplicative testing and creating a more efficient and harmonized approach to chemical assessment. wikipedia.org

The European Union's Regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) is another significant driver of international harmonization. 3eco.comlawrbit.com While a regional regulation, its comprehensive approach to chemical management has influenced chemical policies globally. REACH places the responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. For a triazine compound to be placed on the EU market, it would need to be registered with the European Chemicals Agency (ECHA), a process that requires the submission of a comprehensive dossier of technical information about its properties and hazards.

The scientific foundation of these international regulatory frameworks is paramount. The classification of a chemical's hazards, the assessment of its risks, and the implementation of appropriate management measures all rely on the availability of high-quality scientific data. nih.goveuropa.euyoutube.com This includes information on the substance's physicochemical properties, its toxicity to humans and the environment, and its potential for persistence and bioaccumulation.

The table below illustrates key international frameworks and their scientific underpinnings relevant to the regulation of triazine-based compounds.

| Regulatory Framework | Key Objective | Scientific Foundation | Relevance to Triazine Compounds |

| Globally Harmonized System (GHS) | Standardize chemical hazard classification and communication. sdsmanager.comwikipedia.org | Hazard classification based on a weight-of-evidence approach using toxicological and ecotoxicological data. nih.govosha.gov | Provides a consistent way to communicate the potential hazards of a specific triazine compound on labels and safety data sheets across different countries. |

| OECD Test Guidelines | Provide internationally agreed-upon methods for chemical safety testing. wikipedia.orgoecd.org | Standardized and validated scientific testing protocols for physical-chemical properties, environmental fate, and health effects. wikipedia.org | Ensures that data generated on the toxicological and environmental properties of a triazine compound are reliable and can be accepted by regulatory authorities worldwide. |

| REACH Regulation | Ensure a high level of protection of human health and the environment from the risks that can be posed by chemicals. | Requires the generation and submission of extensive scientific data on the properties, uses, and risks of chemical substances. | Manufacturers and importers of a triazine compound into the EU would need to compile a detailed registration dossier with comprehensive scientific information. |

Despite significant progress, challenges to the full international harmonization of chemical regulations remain. Different jurisdictions may have varying risk appetites and may adopt different aspects of international frameworks like the GHS. chemicalindustryjournal.co.uk3eco.com Furthermore, the continuous evolution of scientific understanding and the development of new assessment methodologies require ongoing efforts to update and align regulations globally. 3eco.com For the vast number of triazine derivatives and other chemical compounds in commerce, the path to complete regulatory harmonization is a continuous process built on a solid foundation of scientific evidence and international cooperation. chemicalindustryjournal.co.uk

Conclusion and Future Research Directions for 1,3,5 Triazine 2,4,6 1h,3h,5h Trione Trihydrazone

Synthesis of Current Academic Understanding

The current body of academic and scientific knowledge regarding 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone is primarily foundational, focusing on its basic chemical and physical properties. It is recognized as a reagent and a precursor in the synthesis of more complex triazine derivatives. core.ac.uk

Physicochemical Properties

A summary of the known physicochemical properties of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone is presented in the interactive table below. This data is largely derived from chemical databases and predictive models. guidechem.com

| Property | Value |

| Molecular Formula | C₃H₉N₉ |

| Molecular Weight | 171.16 g/mol |

| CAS Number | 10105-42-7 |

| EINECS Number | 284-604-1 |

| Topological Polar Surface Area | 153 Ų |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 3 |

Synthesis and Reactivity

The reactivity of the hydrazone moieties attached to the triazine ring is expected to be a key feature of this compound. Hydrazones are known to participate in a variety of chemical reactions, including condensation reactions and the formation of metal complexes.

Potential Applications

The application of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone itself is not extensively documented. However, the broader class of s-triazine hydrazone derivatives has been investigated for various applications. For instance, some studies have explored the antiproliferative activity of certain s-triazine hydrazone derivatives against cancer cell lines. researchgate.netnih.gov These studies suggest that the triazine-hydrazone scaffold could be a promising starting point for the development of new therapeutic agents.

Identification of Critical Knowledge Gaps and Research Needs

Despite its well-defined structure, there are significant gaps in the academic understanding of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone. These knowledge gaps represent critical areas for future research.

Detailed Synthesis and Characterization

A significant gap exists in the peer-reviewed literature regarding a detailed and optimized synthesis protocol for this specific compound. While a general approach can be inferred, the specific reaction conditions, yield, and purification methods have not been formally published. Furthermore, a comprehensive characterization using modern analytical techniques such as single-crystal X-ray diffraction, detailed NMR studies, and in-depth spectroscopic analysis is lacking.

Reaction Mechanisms and Chemical Properties

The reactivity of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone has not been thoroughly investigated. There is a need for studies to explore its chemical behavior in various reaction types, its stability under different conditions, and its potential to act as a ligand for metal coordination. Understanding its fundamental chemical properties is crucial for unlocking its potential in various applications.

Biological Activity and Toxicological Profile

While related s-triazine hydrazones have shown biological activity, the specific bioactivity of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone remains largely unexplored. There is a critical need for in-vitro and in-vivo studies to assess its potential pharmacological effects, including but not limited to antimicrobial, antiviral, and anticancer activities. Concurrently, a thorough toxicological evaluation is necessary to understand its safety profile.

Promising Avenues for Future Experimental and Theoretical Investigations

The identified knowledge gaps point towards several promising avenues for future research that could significantly advance the understanding and application of this compound.

Experimental Investigations

Optimized Synthesis and Structural Elucidation: Development of a robust and scalable synthesis method for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone is a primary research goal. Subsequent detailed structural analysis using techniques like X-ray crystallography would provide valuable insights into its solid-state conformation and intermolecular interactions.

Coordination Chemistry: The multiple nitrogen atoms in the triazine ring and hydrazone groups make this molecule a potentially excellent chelating agent. Future research could focus on synthesizing and characterizing metal complexes of this ligand. These complexes could have interesting catalytic, magnetic, or biological properties.

Derivatization and SAR Studies: The hydrazone functional groups offer a reactive handle for further chemical modification. Synthesizing a library of derivatives by reacting the trihydrazone with various aldehydes and ketones could lead to the discovery of compounds with enhanced biological activities. Structure-activity relationship (SAR) studies on these derivatives would be crucial for rational drug design.

Materials Science Applications: The high nitrogen content and potential for hydrogen bonding suggest that this compound could be a precursor for nitrogen-rich materials or a building block for supramolecular assemblies. Investigating its thermal properties and its potential as a component in polymers or energetic materials could be a fruitful area of research.

Theoretical Investigations

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict and understand the electronic structure, spectroscopic properties, and reactivity of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone.

Molecular Docking: If the compound or its derivatives show biological activity, molecular docking studies can be used to predict their binding modes with biological targets such as enzymes or receptors. This can provide valuable insights for the rational design of more potent analogs.

Interdisciplinary Collaboration and Translational Research Opportunities

The exploration of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone and its derivatives offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to screen the compound and its derivatives for various biological activities. Promising candidates could then be further developed as potential therapeutic agents.

Materials Science and Engineering: The potential of this compound in materials science could be explored through collaborations between chemists and materials scientists. This could lead to the development of new materials with tailored properties for applications in electronics, energy storage, or catalysis.

Computational and Experimental Chemistry: A strong synergy exists between theoretical and experimental approaches. Computational studies can guide experimental work by predicting promising synthetic targets and explaining observed properties, while experimental results can validate and refine theoretical models.

Translational research opportunities may arise from the discovery of specific applications. For example, if a derivative is found to have significant anticancer activity, this could lead to preclinical and clinical studies, ultimately translating basic research into a tangible therapeutic benefit.

Table of Compound Names

| EINECS Number | Common Name | IUPAC Name |

| 284-604-1 | Cyanuric trihydrazide, Trihydrazinotriazine | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone |

| N/A | Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine |

| N/A | Hydrazine | Diazane |

Q & A

Q. How should researchers present contradictory findings in publications on this compound?

- Methodological Answer :

- Use tables to juxtapose conflicting data with annotated variables (e.g., experimental conditions, analytical methods).

- Discuss limitations (e.g., instrument sensitivity, sample heterogeneity) and propose follow-up studies to resolve discrepancies .

Q. What metadata standards are essential for sharing datasets on this compound?

- Methodological Answer :

- Include raw data (e.g., spectral files, chromatograms), processing scripts (e.g., Python, R), and instrument calibration logs.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories (e.g., Zenodo, ChemRxiv) in supplementary materials .

Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products